Compound Description: This compound is a potent γ-secretase inhibitor, exhibiting an IC50 value of 0.06 nM. It was designed as a potential therapeutic agent for Alzheimer's disease. []
Relevance: This compound shares the core structure of a 2,3-dihydro-1H-benzo[e][1,4]diazepin-2-one with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea. Both compounds feature a phenyl substituent at the 5-position of the benzodiazepine ring system. The presence of this shared core structure suggests potential similarities in their binding interactions with biological targets. []
Compound Description: This compound serves as a cholecystokinin A (CCK-A) antagonist and has been radiolabeled with carbon-14 for use in research. []
Relevance: This compound is structurally very similar to the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea. Both compounds share the exact same 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl core structure. The only difference lies in the substituent attached to the nitrogen atom at the 3-position of the benzodiazepine ring. This close structural similarity suggests that these compounds might exhibit comparable binding affinities towards similar biological targets. []
N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide and N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide
Compound Description: These two benzodiazepine derivatives are CCK antagonists, specifically designed and radiolabeled with carbon-14 for research purposes. []
Relevance: These compounds share the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl structure with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea, differing only in the substituents at the 3-position. This similarity highlights a common structural motif within a series of CCK antagonists and suggests a potential structure-activity relationship. []
Compound Description: This compound acts as a CCK-A antagonist and has been radiolabeled with carbon-14 for research purposes, specifically focusing on its carboxyl group. []
Relevance: This CCK-A antagonist shares the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea, with an additional chlorine atom at the 7-position of the benzodiazepine ring and a thiophene-2-carboxamide substituent at the 3-position. This structural similarity points towards a shared pharmacophore for CCK-A antagonism within this class of compounds. []
Compound Description: YM022 is a poorly water-soluble compound that exhibits polymorphism. Researchers investigated different crystalline forms and methods to enhance its dissolution and absorption properties. []
Relevance: YM022 and the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea, both belong to the 1-substituted-3-arylurea-1,4-benzodiazepin-2-one class of compounds. They share the core 2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl scaffold and a urea linker, suggesting potential similarities in their physicochemical properties and possibly even their biological activities. []
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It demonstrated efficacy in inhibiting pentagastrin-induced gastric acid secretion in various animal models and was under clinical investigation for treating gastroesophageal reflux disease (GORD). []
Relevance: While structurally distinct from the target compound in terms of specific substituents, YF476 belongs to the same general class of 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonists. This shared classification highlights the importance of the benzodiazepine core as a pharmacophore for interacting with this receptor family. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.